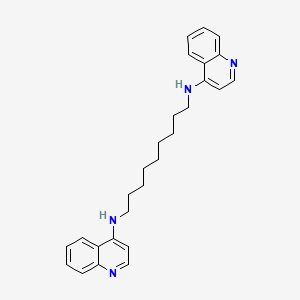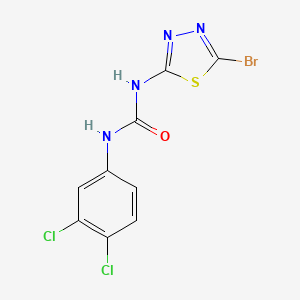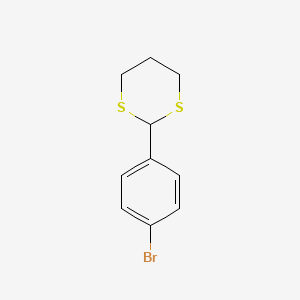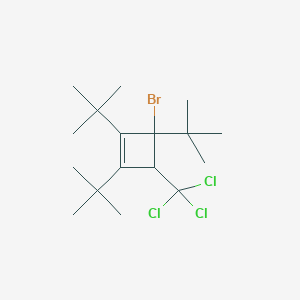
3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene is a complex organic compound characterized by its unique structure, which includes a bromine atom, three tert-butyl groups, and a trichloromethyl group attached to a cyclobutene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of a precursor molecule containing the cyclobutene ring and tert-butyl groups. The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alcohols or ethers, while oxidation can produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butyl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The trichloromethyl group may also play a role in modulating the compound’s properties and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-tert-butylbenzene: Shares the tert-butyl and bromine functional groups but lacks the cyclobutene ring and trichloromethyl group.
1-Bromo-2,4,6-tri-tert-butylbenzene: Contains multiple tert-butyl groups and a bromine atom but differs in the overall structure and functional groups.
Uniqueness
3-Bromo-1,2,3-tri-tert-butyl-4-(trichloromethyl)cyclobut-1-ene is unique due to its combination of functional groups and the presence of a cyclobutene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
60921-42-8 |
|---|---|
Fórmula molecular |
C17H28BrCl3 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
3-bromo-1,2,3-tritert-butyl-4-(trichloromethyl)cyclobutene |
InChI |
InChI=1S/C17H28BrCl3/c1-13(2,3)10-11(14(4,5)6)16(18,15(7,8)9)12(10)17(19,20)21/h12H,1-9H3 |
Clave InChI |
BDGKJFAGOJXVLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(C1C(Cl)(Cl)Cl)(C(C)(C)C)Br)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



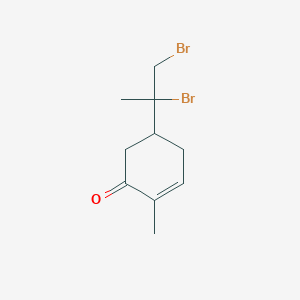
![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
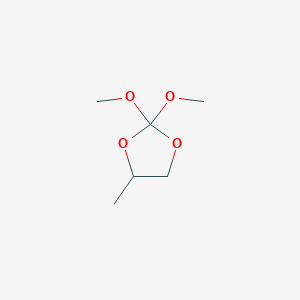
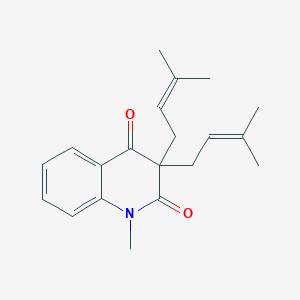
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
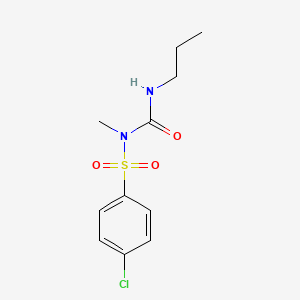
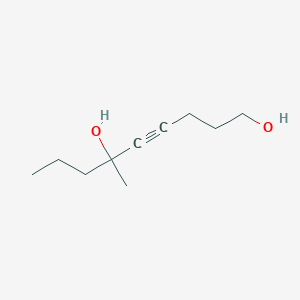
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
